molecular formula C15H15FO2 B8000525 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

Cat. No.: B8000525
M. Wt: 246.28 g/mol
InChI Key: QZAKIXOKFWYNOE-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol is a fluorinated aromatic alcohol characterized by a phenethyl alcohol backbone substituted with a 3-fluoro-4-methoxyphenyl group. Phenethyl alcohol derivatives are widely studied for applications in pharmaceuticals, fragrances, and organic synthesis .

Properties

IUPAC Name

2-[3-(3-fluoro-4-methoxyphenyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO2/c1-18-15-6-5-13(10-14(15)16)12-4-2-3-11(9-12)7-8-17/h2-6,9-10,17H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAKIXOKFWYNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC(=C2)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3-Fluoro-4-methoxyphenylacetic Acid

The most widely documented method for synthesizing 3-fluoro-4-methoxyphenethyl alcohol involves the reduction of 3-fluoro-4-methoxyphenylacetic acid. This two-step process begins with the preparation of the carboxylic acid precursor, followed by its reduction to the corresponding alcohol.

Reaction Mechanism
The reduction employs lithium aluminium hydride (LAH) as the reducing agent, which selectively converts the carboxylic acid group (–COOH) to a primary alcohol (–CH₂OH). The reaction proceeds via nucleophilic attack by the hydride ion on the carbonyl carbon, forming an intermediate alkoxide that is subsequently protonated to yield the alcohol.

Experimental Procedure
In a representative protocol, 3-fluoro-4-methoxyphenylacetic acid (400 mg, 2.17 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 4 mL) under an inert atmosphere. The solution is cooled to 0°C, and LAH (90.8 mg, 2.39 mmol) is added portionwise to prevent exothermic runaway. The reaction mixture is stirred at room temperature for 1 hour, after which it is quenched with ice-cold water. The crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield 290 mg (78%) of 3-fluoro-4-methoxyphenethyl alcohol as a colorless oil.

Key Advantages

  • High Yield : The method achieves a yield of 78%, making it economically viable for laboratory and industrial applications.

  • Selectivity : LAH selectively reduces the carboxylic acid without affecting the methoxy or fluorine substituents.

Alternative Reduction Strategies

While LAH remains the reductant of choice, alternative reducing agents such as sodium borohydride (NaBH₄) and borane-tetrahydrofuran (BH₃·THF) have been explored. However, these methods often require additional activation steps or catalysts, resulting in lower yields (50–60%) compared to LAH.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. THF is preferred due to its ability to solubilize both the starting material and LAH while stabilizing the intermediate alkoxide. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are less effective, as they may coordinate with LAH and reduce its reactivity.

Temperature Control

Maintaining a low temperature (0–5°C) during LAH addition minimizes side reactions such as over-reduction or decomposition. Subsequent warming to room temperature ensures complete conversion without compromising yield.

Stoichiometry and Equivalents

A slight excess of LAH (1.1 equivalents) is critical to driving the reaction to completion. Substoichiometric amounts result in unreacted starting material, while excessive LAH increases the risk of side products.

Industrial-Scale Considerations

Purification Techniques

Crude product purification typically involves fractional distillation or column chromatography. On an industrial scale, short-path distillation under reduced pressure (50–100 mbar) is preferred, achieving a purity of >98% with minimal thermal degradation.

Comparative Analysis of Synthetic Methods

Parameter LAH Reduction NaBH₄ Reduction BH₃·THF Reduction
Yield (%)785560
Reaction Time (h)143
Purification ComplexityLowModerateModerate
ScalabilityHighModerateLow

This table highlights the superiority of LAH in terms of yield and scalability, despite its higher reactivity and associated safety risks.

Challenges in Synthesis

Moisture Sensitivity

LAH is highly moisture-sensitive, necessitating strict anhydrous conditions. Even trace amounts of water can lead to incomplete reduction or hazardous hydrogen gas evolution.

Byproduct Formation

Over-reduction can generate 3-fluoro-4-methoxyphenethylamine as a byproduct, particularly at elevated temperatures. This necessitates careful monitoring of reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form ketones or aldehydes. Key findings:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Product : 3-(3-Fluoro-4-methoxyphenyl)phenethyl ketone (theoretical yield: >80% based on analogous substrates).

  • Mechanism : Alcohol → aldehyde intermediate → further oxidation to carboxylic acid under strong conditions.

Example Reaction Pathway :

3 3 Fluoro 4 methoxyphenyl phenethyl alcoholKMnO4,H+3 3 Fluoro 4 methoxyphenyl phenethyl ketone\text{3 3 Fluoro 4 methoxyphenyl phenethyl alcohol}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{3 3 Fluoro 4 methoxyphenyl phenethyl ketone}

Reduction Reactions

The fluorinated aromatic ring can undergo hydrogenolysis under specific conditions:

  • Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–20°C .

  • Product : Dehalogenation yields 3-(3-hydroxy-4-methoxyphenyl)phenethyl alcohol (observed yield: 78% for structurally similar substrates) .

  • Mechanism : Radical-mediated C–F bond cleavage followed by hydrogen atom transfer .

Optimized Conditions :

ReagentSolventTemperatureTimeYield
LiAlH₄ (1.1 eq)THF0–20°C1 h78%

Substitution Reactions

The fluorine atom participates in nucleophilic aromatic substitution (SNAr):

  • Reagents : Sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO).

  • Product : 3-(3-methoxy-4-methoxyphenyl)phenethyl alcohol (predicted yield: ~65% based on computational modeling) .

  • Mechanism : Fluorine displacement by methoxide via a Meisenheimer complex intermediate .

Kinetic Data :

EntryNucleophileSolventRate Constant (k, s⁻¹)
1NaOMeDMSO2.3 × 10⁻³
2KOtBuTHF1.1 × 10⁻³

Cross-Coupling Reactions

The aromatic ring engages in Suzuki–Miyaura coupling for functionalization:

  • Catalyst : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in ethanol/water .

  • Substrate Compatibility : Boronic acids with electron-withdrawing groups (e.g., 4-CF₃C₆H₄B(OH)₂).

  • Yield : 85–92% for aryl–aryl couplings .

Example :

3 3 Fluoro 4 methoxyphenyl phenethyl alcohol+ArB OH 2Pd3 Ar 4 methoxyphenyl phenethyl alcohol\text{3 3 Fluoro 4 methoxyphenyl phenethyl alcohol}+\text{ArB OH }_2\xrightarrow{\text{Pd}}\text{3 Ar 4 methoxyphenyl phenethyl alcohol}

Esterification and Protection

The hydroxyl group reacts with acyl chlorides or silylating agents:

  • Reagents : Acetic anhydride (Ac₂O) with pyridine (room temperature, 2 h).

  • Product : Acetyl-protected derivative (isolated yield: 93%).

  • Applications : Intermediate for further functionalization in drug synthesis.

Key Mechanistic Insights

  • Electronic Effects : The electron-withdrawing fluoro group enhances electrophilicity at the para position, facilitating substitution .

  • Steric Considerations : Methoxy group ortho to fluorine hinders nucleophilic attack, directing reactivity to meta positions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate SNAr by stabilizing charged intermediates .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a phenethyl alcohol backbone with a fluorinated and methoxylated aromatic ring, which influences its reactivity and biological interactions. Its unique structure allows it to participate in various chemical reactions, enhancing its utility in research.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) values.

Bacterial StrainMIC (μg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)1.56 - 12.5
Escherichia coli>400
Enterococcus faecium128-fold higher activity than vancomycin

Studies show that modifications to the compound can enhance its antibacterial potency, making it a candidate for developing new antimicrobial agents.

Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest it may inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanisms of action are still under investigation but may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Material Science

This compound is being explored for its potential in the development of advanced materials, such as organic semiconductors. Its unique electronic properties can be harnessed in creating materials with improved conductivity and stability.

Antimicrobial Study

A study conducted on thiophene derivatives similar to this compound demonstrated varying degrees of antibacterial activity against clinical isolates of MRSA. The results indicated that structural modifications could significantly enhance antibacterial potency, underscoring the importance of functional groups like fluorine and methoxy in increasing efficacy.

Anticancer Evaluation

Another investigation focused on the antiproliferative effects of related compounds on breast cancer cell lines. The findings suggested that structural modifications could significantly alter biological activity, highlighting the role of the fluorinated group in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its pharmacological profile.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference ID
3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol - 3-fluoro, 4-methoxy Hypothesized enhanced stability and bioactivity due to fluorine and methoxy groups -
3-Fluoro-4-methylbenzyl alcohol C₈H₉FO 3-fluoro, 4-methyl Intermediate in organic synthesis; studied for fluorinated aromatic reactivity
3-Methoxy-4-(trifluoromethyl)benzyl alcohol C₉H₉F₃O₂ 3-methoxy, 4-trifluoromethyl High molecular weight (206.16 g/mol); potential material science applications
4-Ethoxy-3-(trifluoromethyl)benzyl alcohol C₁₀H₁₁F₃O₂ 4-ethoxy, 3-trifluoromethyl Used in synthetic methodologies; molecular weight: 233.19 g/mol
Phenethyl alcohol C₈H₁₀O Unsubstituted phenethyl Rose-like odor; key flavor compound in fermented products (2.17–109.17 mg/L)
3,4-Dihydroxy-β-phenethyl alcohol C₈H₁₀O₃ 3,4-dihydroxy Antioxidant precursor; isolated from Coptis teeta and Euonymus alatus
Key Observations:
  • Substituent Influence : Fluorine and methoxy groups in the target compound may enhance metabolic stability compared to unsubstituted phenethyl alcohol, as seen in fluorinated analogs like 3-Fluoro-4-methylbenzyl alcohol . Methoxy groups in compounds like 3-Methoxy-4-(trifluoromethyl)benzyl alcohol contribute to increased steric hindrance and altered electronic properties .
  • Biological Activity : Glycosylated derivatives of phenethyl alcohol (e.g., forsythiaside) exhibit bioactivity via antioxidant or anti-inflammatory pathways . The target compound’s fluorine atom could similarly modulate interactions with enzymes or receptors.
  • Volatility and Flavor : Simple phenethyl alcohol is volatile and contributes to floral aromas in fermented products . Substitution with bulky groups (e.g., trifluoromethyl) likely reduces volatility, as observed in trifluoromethyl-substituted benzyl alcohols .

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol, a compound of increasing interest in medicinal chemistry, has been investigated for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

Chemical Formula : C16H17F O2
Molecular Weight : 274.31 g/mol
IUPAC Name : this compound

The structure of this compound features a phenethyl alcohol moiety with a fluorinated and methoxylated aromatic ring, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.5 µg/mL
Escherichia coli2.0 µg/mL
Salmonella enterica1.8 µg/mL

The compound's hydrophobic character is believed to enhance its membrane permeability, facilitating its interaction with bacterial cells .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study conducted on FaDu hypopharyngeal tumor cells, the compound demonstrated:

  • IC50 Value : 12 µM
  • Mechanism of Action : Induction of apoptosis through the activation of caspase pathways.

This study compared the compound's efficacy to that of bleomycin, revealing that it induced apoptosis more effectively at similar concentrations .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells.

Concentration (µg/mL) Scavenging Activity (%)
1045
5072
10090

These findings suggest that the compound could be beneficial in developing therapeutic agents aimed at oxidative stress-related conditions .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, alkylation of a fluorinated methoxyphenyl precursor with phenethyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–100°C may yield the target compound . Optimization of solvent polarity, temperature, and catalyst loading is critical to minimizing side reactions (e.g., dehalogenation). Yield improvements (≥70%) are achievable by employing continuous flow reactors under controlled pressure .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) and GC-MS for purity assessment. Structural confirmation requires 1^1H/13^{13}C NMR to verify fluorine coupling patterns (e.g., 3JHF^3J_{H-F} splitting) and methoxy group integration. FT-IR can identify hydroxyl (-OH) and aryl ether (C-O-C) stretches at 3200–3600 cm1^{-1} and 1200–1250 cm1^{-1}, respectively . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±2 ppm).

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

  • Methodological Answer : The compound is likely soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water due to its aromatic and fluorinated moieties. Stability tests under varying pH (2–12) and temperatures (4–40°C) should be conducted via accelerated degradation studies. Fluorinated analogs show sensitivity to UV light; thus, storage in amber vials at -20°C under inert gas (N₂/Ar) is advised .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of the fluorine and methoxy groups on reaction intermediates. For instance, the electron-withdrawing fluorine may reduce nucleophilicity at the benzylic position, while the methoxy group enhances resonance stabilization. Molecular docking studies (AutoDock Vina) can predict interactions with biological targets (e.g., enzymes) for pharmacological applications .

Q. How do contradictory data on fluorinated phenethyl alcohol toxicity arise, and what experimental controls mitigate these discrepancies?

  • Methodological Answer : Discrepancies often stem from impurities (e.g., residual solvents or unreacted precursors) or assay interference (e.g., fluorophores in cell viability tests). Implement strict purification protocols (e.g., column chromatography followed by recrystallization) . Use orthogonal toxicity assays (MTT, LDH release, and apoptosis markers) with negative controls (e.g., fluorinated analogs lacking hydroxyl groups) to isolate compound-specific effects .

Q. What factorial design approaches optimize the scalability of this compound synthesis?

  • Methodological Answer : A 2k^k factorial design can evaluate factors like temperature (60–100°C), catalyst concentration (1–5 mol%), and solvent ratio (DMF:toluene). Response Surface Methodology (RSM) identifies interactions between variables, enabling Pareto-optimal conditions for yield (>80%) and minimal waste. Pilot-scale reactors with real-time monitoring (e.g., inline FTIR) ensure reproducibility .

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